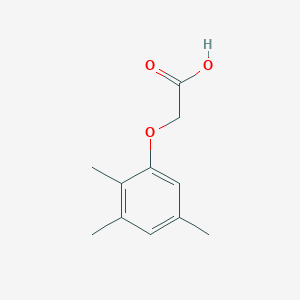

(2,3,5-Trimethylphenoxy)acetic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(2,3,5-trimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-8(2)9(3)10(5-7)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRBIDSSNNIVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277411 | |

| Record name | (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74592-71-5 | |

| Record name | NSC2268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3,5 Trimethylphenoxy Acetic Acid

Established Synthetic Routes for (2,3,5-Trimethylphenoxy)acetic acid

The synthesis of this compound and its derivatives typically relies on well-established methods for forming aryl ethers, most notably the Williamson ether synthesis. This approach involves the reaction of a phenoxide with a haloalkanoic acid or its ester.

The classical and most direct route to phenoxyacetic acid derivatives is a multi-step process that begins with a phenol. nih.gov The synthesis of this compound would follow these general steps:

Deprotonation of the Phenol : The synthesis starts with the precursor 2,3,5-trimethylphenol (B45783). The phenolic hydroxyl group is deprotonated using a suitable base to form the corresponding phenoxide. Common bases for this step include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). nih.govmdpi.com The resulting sodium or potassium (2,3,5-trimethyl)phenoxide is a potent nucleophile.

Nucleophilic Substitution : The phenoxide ion then acts as a nucleophile, attacking an α-haloacetic acid derivative, such as chloroacetic acid or ethyl bromoacetate (B1195939). nih.govmdpi.com This is a classic Williamson ether synthesis, a type of SN2 reaction, where the phenoxide displaces the halide ion.

Hydrolysis (if necessary) : If an ester of the haloacetic acid (e.g., ethyl bromoacetate) is used in the second step, the resulting product is an ester, ethyl (2,3,5-trimethylphenoxy)acetate. This ester must then be hydrolyzed to yield the final carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. mdpi.com

A typical reaction scheme is depicted below: Step 1 & 2: 2,3,5-trimethylphenol + Chloroacetic acid + NaOH → this compound + NaCl + H₂O Alternative Step 2 & 3: 2,3,5-trimethylphenol + Ethyl bromoacetate + K₂CO₃ → Ethyl (2,3,5-trimethylphenoxy)acetate → (hydrolysis) → this compound

| Step | Reagents and Conditions | Product |

| Phenoxide Formation | 2,3,5-trimethylphenol, Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃), Solvent (e.g., Acetone, DMF) | Sodium or Potassium (2,3,5-trimethyl)phenoxide |

| Etherification | α-haloacetic acid (e.g., Chloroacetic acid) or its ester (e.g., Ethyl bromoacetate), Reflux | This compound or its ester |

| Hydrolysis (optional) | Aqueous NaOH or KOH, followed by acidification (e.g., HCl) | This compound |

The synthetic methodology described above is highly versatile and has been successfully applied to a wide array of substituted phenols to generate a diverse library of phenoxyacetic acid derivatives. The choice of solvent and base can be optimized depending on the specific reactivity of the starting phenol.

For instance, the synthesis of 2-(4-formylphenoxy)acetic acids begins with the corresponding hydroxybenzaldehydes, which are reacted with ethyl bromoacetate in the presence of potassium carbonate in DMF. mdpi.com The resulting ester is then hydrolyzed to the carboxylic acid. mdpi.com Similarly, p-cresol (B1678582) has been used as a starting material to prepare p-methyl phenoxy acetic acid by reacting it with chloroacetic acid in the presence of sodium hydroxide.

These examples demonstrate that the Williamson ether synthesis approach is robust and tolerant of various functional groups on the aromatic ring, allowing for the preparation of a wide range of substituted phenoxyacetic acids, including this compound.

| Starting Phenol | Reagents | Product |

| 4-Hydroxybenzaldehyde | 1. Ethyl bromoacetate, K₂CO₃, DMF; 2. NaOH, MeOH/H₂O | 2-(4-formylphenoxy)acetic acid mdpi.com |

| p-Cresol | 1. NaOH; 2. Chloroacetic acid | p-Methyl phenoxy acetic acid |

| 2,4-Difluorophenol | Ethyl chloroacetate, K₂CO₃ | Ethyl (2,4-difluorophenoxy)acetate nih.gov |

Advanced Synthetic Strategies for this compound and its Precursors

While the Williamson ether synthesis is a reliable method, research continues into more advanced strategies that may offer improved yields, milder reaction conditions, or access to novel precursors.

The synthesis of the key precursor, 2,3,5-trimethylphenol, can be approached through various methods. One potential, though challenging, avenue is through nucleophilic aromatic substitution (SNAr). The SNAr mechanism typically involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

General SNAr Mechanism:

Addition : A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and is stabilized by electron-withdrawing groups.

Elimination : The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

Synthesizing 2,3,5-trimethylphenol via a standard SNAr reaction on a correspondingly substituted benzene (B151609) ring (e.g., replacing a halide with a hydroxide or methoxide) is not straightforward. The methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack, making the standard SNAr pathway unfavorable. wikipedia.orgbyjus.com Therefore, the synthesis of the 2,3,5-trimethylphenol precursor typically relies on other methods, such as the sulfonation of pseudocumene followed by alkali fusion, rather than direct nucleophilic aromatic substitution to introduce the hydroxyl group.

Catalysis offers a means to enhance the efficiency and selectivity of organic reactions. In the context of phenoxyacetic acid synthesis, catalysts can be employed in various ways. While the core Williamson ether synthesis is often performed stoichiometrically with a base, catalytic methods for the formation of diaryl or aryl-alkyl ethers, such as the Ullmann condensation (typically using copper catalysts), represent an important class of reactions.

Although direct catalytic synthesis of this compound is not widely documented, related catalytic systems are used in the broader synthesis of phenoxyacetic acid derivatives. For example, a Chinese patent describes a method for synthesizing phenoxyacetic acid derivatives that involves a chlorination step using chlorine gas and a chromium oxide catalyst. google.com In other multi-step syntheses of complex phenoxyacetic acid derivatives, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common step for reducing other functional groups within the molecule. google.com

The development of new catalytic systems, potentially involving phase-transfer catalysts to facilitate the reaction between the aqueous phenoxide phase and the organic haloacetic acid phase, remains an active area of research to improve reaction conditions and yields.

Once synthesized, this compound can be used as a building block in further reactions. A key transformation is its use in acylation reactions, most notably the Friedel-Crafts acylation. sigmaaldrich.com This reaction introduces the (2,3,5-trimethylphenoxy)acetyl group onto another aromatic ring.

The reaction first requires the conversion of the carboxylic acid into a more reactive acylating agent, typically an acyl chloride. This is achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting (2,3,5-trimethylphenoxy)acetyl chloride can then react with an electron-rich aromatic compound (e.g., benzene, toluene) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comstudy.com

Mechanism of Friedel-Crafts Acylation:

Formation of Acylium Ion : The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion. sigmaaldrich.com This highly electrophilic species is the active acylating agent.

Electrophilic Aromatic Substitution : The electron-rich aromatic ring attacks the acylium ion, forming a carbocation intermediate (a sigma complex).

Deprotonation : A base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the final aryl ketone product.

This methodology allows for the covalent attachment of the (2,3,5-trimethylphenoxy)acetyl moiety to various aromatic scaffolds, creating more complex molecules for further study. One of the advantages of Friedel-Crafts acylation over alkylation is that the acyl group is deactivating, which helps to prevent polysubstitution. sigmaaldrich.com

Derivatization of this compound

The carboxylic acid functional group of this compound serves as a versatile handle for a wide range of chemical derivatizations. These modifications are crucial for tailoring the molecule's properties for various applications, leading to the synthesis of esters, amides, and more complex molecular architectures.

Aminoalkanol derivatives of this compound can be synthesized through standard esterification or amidation reactions. The carboxylic acid can be activated to facilitate reaction with the hydroxyl or amino group of an aminoalkanol.

One common method involves the activation of the carboxylic acid with reagents such as thionyl chloride to form an acyl chloride, which then readily reacts with the aminoalkanol. Alternatively, carbodiimide-mediated coupling, using reagents like dicyclohexylcarbodiimide (B1669883) (DCC), can directly form an ester or amide bond under milder conditions. The choice between esterification and amidation depends on the reaction conditions and the relative reactivity of the hydroxyl and amino groups of the specific aminoalkanol used.

Phthalocyanines (Pcs) are large, aromatic macrocyclic compounds with unique electronic and photophysical properties. researchgate.net Incorporating bulky substituents like the 2,3,5-trimethylphenoxy group onto the periphery of the phthalocyanine (B1677752) ring is a key strategy to enhance their solubility in organic solvents, which is otherwise a significant limitation. researchgate.net

The synthesis of these derivatives typically begins with an aromatic nucleophilic substitution reaction. 4-Nitrophthalonitrile is reacted with 2,3,5-trimethylphenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This reaction yields 4-(2,3,5-trimethylphenoxy)phthalonitrile. researchgate.netdergipark.org.tr

The final step is a template-assisted cyclotetramerization of the substituted phthalonitrile. The 4-(2,3,5-trimethylphenoxy)phthalonitrile is heated in the presence of a metal salt (e.g., CuCl₂, CoCl₂) in a high-boiling solvent like n-pentanol. researchgate.netdergipark.org.tr This process results in the formation of the corresponding metallated tetrakis-(2,3,5-trimethylphenoxy) phthalocyanine. researchgate.net These compounds exhibit high thermal stability. researchgate.netcyberleninka.ru

| Reaction Stage | Key Reactants | Typical Reagents and Conditions | Product |

| Nucleophilic Substitution | 4-Nitrophthalonitrile, 2,3,5-Trimethylphenol | K₂CO₃, DMF | 4-(2,3,5-trimethylphenoxy)phthalonitrile |

| Cyclotetramerization | 4-(2,3,5-trimethylphenoxy)phthalonitrile | Anhydrous metal salt (e.g., CuCl₂, CoCl₂), n-pentanol, ~140°C, N₂ atmosphere | 2(3),9(10),16(17),23(24)-Tetrakis-(2,3,5-trimethylphenoxy) metal(II) phthalocyanine |

This table provides a generalized summary of the synthetic route for phthalocyanine derivatives.

The carboxylic acid moiety of this compound is readily converted into a variety of esters and amides, allowing for its conjugation to other molecules. These reactions are fundamental in organic synthesis. organic-chemistry.org

Esterification: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, often with removal of water to drive the equilibrium. rug.nlmasterorganicchemistry.com However, for more sensitive substrates or milder conditions, activating agents are preferred. Phosphonitrilic chloride (PNT) in combination with N-methyl morpholine (B109124) (NMM) has been shown to be an effective system for activating phenoxyacetic acids to couple with various phenols and alcohols at room temperature. Other common methods include using trifluoroacetic anhydride (B1165640) or dicyclohexylcarbodiimide (DCC).

Amidation: Amidation reactions follow similar principles, where the carboxylic acid is activated before or during the reaction with an amine. Triphenylphosphine oxide has been identified as an effective catalyst for the amidation of carboxylic acids, allowing for the formation of amide bonds under mild conditions and often with high yields. organic-chemistry.org This enables the synthesis of a wide array of conjugates by linking this compound to primary or secondary amines.

| Transformation | Method | Typical Reagents/Catalysts | Reactant |

| Esterification | Fischer Esterification | Mineral Acid (e.g., H₂SO₄), Heat | Alcohol |

| Esterification | PNT Activation | Phosphonitrilic Chloride (PNT), N-Methyl Morpholine (NMM) | Alcohol/Phenol |

| Esterification | DCC Coupling | Dicyclohexylcarbodiimide (DCC) | Alcohol |

| Amidation | Catalytic Amidation | Triphenylphosphine oxide | Amine |

This table outlines common methods for the esterification and amidation of carboxylic acids applicable to this compound.

The synthesis of deuterium-labeled compounds is a powerful tool for investigating reaction mechanisms and metabolic pathways through the study of the kinetic isotope effect (KIE). icm.edu.plchem-station.com Replacing hydrogen with its heavier isotope, deuterium, can alter the rate of reactions that involve the cleavage of a carbon-hydrogen bond, providing insight into the rate-determining steps of a mechanism. nih.gov

For this compound, a common site for labeling would be the methylene (B1212753) (CH₂) group adjacent to the carbonyl function. Synthesis of an α,α-dideuterated version could be achieved by first preparing 2,3,5-trimethylphenol and reacting it with a deuterated chloroacetic acid (ClCD₂COOH) or its corresponding ester via the Williamson ether synthesis. The deuterated chloroacetic acid can be prepared from deuterated starting materials.

These labeled derivatives are invaluable for tracer studies in metabolism or for elucidating the mechanisms of synthetic transformations involving the cleavage of the C-H bonds at the α-position. researchgate.netprinceton.edu

Mechanistic Investigations of Synthetic Pathways Involving this compound

Understanding the mechanisms of the reactions used to synthesize and modify this compound is essential for optimizing reaction conditions and improving yields.

The primary and most historically significant method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. wikipedia.orgwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgmasterorganicchemistry.com

The mechanism involves two main steps:

Deprotonation: The phenolic hydroxyl group of 2,3,5-trimethylphenol is deprotonated by a strong base, typically sodium hydroxide (NaOH), to form the corresponding sodium 2,3,5-trimethylphenoxide. This phenoxide ion is a potent nucleophile. gordon.edu

Nucleophilic Attack: The phenoxide anion then acts as the nucleophile, executing a backside attack on the electrophilic methylene carbon of an α-haloacetic acid, such as sodium chloroacetate. wikipedia.org In this concerted step, the carbon-oxygen bond is formed simultaneously as the carbon-halogen bond is broken, with the halide acting as the leaving group. masterorganicchemistry.com

The reaction is stereospecific with inversion of configuration if the α-carbon were chiral. For the synthesis of this compound, a primary electrophile (chloroacetate) is used, which is ideal for the Sₙ2 pathway and minimizes competing elimination reactions. wikipedia.org The reaction is typically conducted in water or a polar solvent at elevated temperatures to ensure a sufficient reaction rate. chemicalbook.com

Understanding the Role of Catalysts and Reagents in Stereoselective Synthesis

While this compound is an achiral molecule, the stereoselective synthesis of its derivatives, particularly those with a chiral center at the α-carbon of the acetic acid moiety, is a critical area of study. Such syntheses are essential for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. The control of stereochemistry in these syntheses is achieved through the strategic use of chiral catalysts and reagents that create a diastereomeric transition state, favoring the formation of one stereoisomer over the other.

The primary strategies for inducing stereoselectivity in the synthesis of chiral α-aryloxyacetic acid derivatives involve the use of chiral auxiliaries, enantioselective catalysts (including metal complexes, organocatalysts, and enzymes), and chiral bases.

Chiral Auxiliaries

One established method for stereoselective synthesis involves the temporary attachment of a chiral auxiliary to the parent acid. These auxiliaries, such as lactamides or oxazolidinones, direct the approach of reagents from a specific face of the molecule. For instance, amides derived from (S)-lactic acid have been used as chiral auxiliaries for the asymmetric synthesis of pharmaceutical arylpropionic and aryloxy acids. researchgate.net This methodology could be adapted for α-substituted this compound derivatives. The process involves:

Attachment of the chiral auxiliary to the achiral acid derivative.

A diastereoselective reaction, such as alkylation at the α-position.

Removal of the auxiliary to yield the enantiomerically enriched product. nih.gov

Enantioselective Catalysis

Catalytic methods offer a more atom-economical approach to stereoselective synthesis, as only a substoichiometric amount of the chiral catalyst is required.

Metal-Based Catalysts: Transition metal complexes incorporating chiral ligands are widely used to create a chiral environment around the reacting substrate. The structural and electronic properties of the chiral ligand are pivotal in determining the catalytic activity and the degree of stereocontrol. calis.edu.cn For reactions analogous to the synthesis of chiral aryloxyacetic acids, several catalytic systems have proven effective:

Palladium Catalysis: Palladium complexes are effective for enantioselective allylic alkylation. calis.edu.cn The use of an achiral cationic ammonium (B1175870)–phosphine hybrid ligand paired with a chiral binaphtholate anion has demonstrated high stereocontrol in these reactions. calis.edu.cn

Iridium and Rhodium Catalysis: Iridium-catalyzed allylation of phenoxides can generate allylic ethers with high enantiomeric purity. nih.gov Rhodium catalysts, particularly with chiral ligands like f-spiroPhos, have been used for the highly efficient and enantioselective hydrogenation of β-aryloxy cinnamic nitriles and esters. researchgate.net

Ruthenium Catalysis: Ruthenium diacetate complexes ligated by chiral spirobifluorene diphosphines (SFDP) are effective for the asymmetric hydrogenation of α-aryloxybutenoic acids, producing the saturated products with high enantioselectivity. researchgate.net

The choice of metal and ligand is crucial and often tailored to the specific transformation. For example, nonsymmetrical P,N-ligands have shown superior performance in many metal-catalyzed reactions compared to traditional C2-symmetric ligands. nih.gov

| Catalyst System | Reaction Type | Substrate Class | Reported Enantioselectivity |

| [(Rp,S)-COP-OAc]₂ (Palladium) | Asymmetric Allylic Esterification | (Z)-2-alkene-1-ols | Up to 98% ee |

| Rhodium / f-spiroPhos | Asymmetric Hydrogenation | β-aryloxy cinnamic esters | Up to 99.9% ee researchgate.net |

| Ruthenium / SFDP Ligands | Asymmetric Hydrogenation | α-aryloxybutenoic acids | Up to 95% ee researchgate.net |

| Chiral Lithium Amides | Direct Enantioselective Alkylation | Arylacetic acids | Up to 98% ee nih.gov |

| Maruoka's Spirocyclic Ammonium Salts | Asymmetric α-halogenation | Isoxazolidin-5-ones | High enantioselectivity |

Organocatalysis: In recent years, metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. For transformations relevant to α-functionalized aryloxyacetic acids, chiral Brønsted acids and phase-transfer catalysts are particularly relevant.

Chiral Phosphoric Acids: These catalysts have been employed in asymmetric allylation reactions, affording tertiary chiral alcohols with high enantiomeric excess. researchgate.net

Chiral Ammonium Salts: Spirocyclic binaphthyl-based ammonium salts, known as Maruoka catalysts, have been successfully used for the enantioselective α-halogenation of isoxazolidin-5-ones, which are precursors to β-amino acids. nih.gov This highlights their potential for creating chiral centers adjacent to a carbonyl group.

Chiral Bases

A direct approach to the enantioselective alkylation of carboxylic acids at the α-position utilizes chiral lithium amides. rsc.org These reagents function as both a strong base to generate the enediolate and as a chiral auxiliary that directs the approach of the electrophile. nih.govrsc.org This method avoids the need to attach and later remove a covalent chiral auxiliary. nih.gov Readily available dimeric chiral tetramine (B166960) bases have shown significant improvements in both yield and enantioselectivity for the direct alkylation of arylacetic acids. nih.gov

By applying these principles, the synthesis of chiral derivatives of this compound can be envisioned, allowing for the production of specific stereoisomers for further investigation and application.

Advanced Spectroscopic and Analytical Characterization of 2,3,5 Trimethylphenoxy Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and provide insights into the electronic environment of individual atoms within a molecule. For (2,3,5-Trimethylphenoxy)acetic acid and its derivatives, both ¹H and ¹³C NMR spectroscopy are invaluable for complete structural assignment.

¹H NMR Spectroscopic Analysis of this compound and its Derivatives

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the methyl protons attached to the phenyl ring, and the acidic proton of the carboxylic acid.

The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. The three methyl groups on the phenoxy ring are electron-donating, which generally leads to an upfield shift (lower ppm values) of the aromatic proton signals compared to unsubstituted phenoxyacetic acid.

A predicted ¹H NMR data table for this compound is presented below. The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | 6.5 - 7.0 | Singlet / Doublet | 2H |

| Methylene (-O-CH₂-) | ~ 4.6 | Singlet | 2H |

| Methyl (Ar-CH₃) | 2.1 - 2.3 | Singlet | 9H |

This table is based on predictive models and data from structurally similar compounds.

¹³C NMR Spectroscopic Analysis of this compound and its Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. For this compound, signals are expected for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methyl carbons.

The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. The oxygen atom of the ether linkage and the carbonyl group of the carboxylic acid have a significant deshielding effect, causing their adjacent carbons to appear at a downfield position (higher ppm values).

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 170 - 175 |

| Aromatic (C-O) | 150 - 155 |

| Aromatic (C-CH₃) | 130 - 140 |

| Aromatic (C-H) | 110 - 125 |

| Methylene (-O-CH₂-) | 65 - 70 |

| Methyl (Ar-CH₃) | 15 - 20 |

This table is based on predictive models and data from structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry of this compound and its Conjugates

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₄O₃), the expected exact mass can be calculated.

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at a high resolution, confirming the elemental formula. Conjugates of this compound, such as its esters or amides, would show correspondingly higher molecular weights.

Under electron ionization (EI), a common fragmentation pattern for phenoxyacetic acids involves the cleavage of the ether bond. A plausible fragmentation pathway for this compound would involve the formation of a trimethylphenoxyl radical and a carboxymethyl cation, or a trimethylphenol fragment after rearrangement.

Application of LC-MS/MS in the Analysis of Acetic Acid Derivatives in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of compounds in complex mixtures, such as biological fluids or environmental samples. chemicalbook.com This method combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. chemicalbook.com

For the analysis of acetic acid derivatives, a reverse-phase LC column is typically used for separation. The separated analytes are then introduced into the mass spectrometer. In tandem MS, a specific parent ion (e.g., the [M+H]⁺ ion of the target analyte) is selected and fragmented to produce characteristic daughter ions. By monitoring specific parent-daughter ion transitions (Selected Reaction Monitoring or SRM), the technique can achieve very low detection limits and high specificity, even in the presence of interfering substances. chemicalbook.com This makes LC-MS/MS an ideal method for pharmacokinetic studies or for monitoring the presence of these compounds in the environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) groups of the carboxylic acid, the carbon-oxygen (C-O) bonds of the ether and carboxylic acid, and the carbon-hydrogen (C-H) bonds of the aromatic ring and the methyl groups.

A table of predicted characteristic IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 3000 - 2850 |

| Carbonyl C=O | Stretching | 1730 - 1700 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 |

| Ether C-O | Stretching | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

This table is based on established correlation tables for IR spectroscopy.

Computational Chemistry Approaches for Spectroscopic Prediction and Structural Confirmation

Computational chemistry serves as a powerful tool in the analysis of molecular structures and the prediction of spectroscopic properties, offering insights that complement experimental data. For this compound and its derivatives, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in achieving a detailed understanding of their molecular geometry and spectroscopic behavior. These theoretical approaches allow for the simulation of spectra and the precise assignment of spectral bands, which can be challenging to determine solely through experimental means.

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) has become a standard and effective method for predicting the molecular structures of organic compounds. mdpi.com The process involves optimizing the geometry of a molecule to find its lowest energy conformation. For phenoxyacetic acid derivatives, this is typically achieved using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or B3PW91, combined with extensive basis sets like 6-311++G(d,p). researchgate.netresearchgate.netnih.gov This level of theory provides a robust balance between computational cost and accuracy for calculating geometric parameters.

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. mdpi.com For this compound, the calculations would determine the precise spatial arrangement of the trimethyl-substituted phenyl ring relative to the oxyacetic acid side chain. Comparing these calculated parameters with experimental data from techniques like X-ray crystallography, where available, helps to validate the theoretical model. mdpi.com Studies on analogous compounds, such as (4-Chloro-2-methylphenoxy)acetic acid and other substituted phenoxyacetic acids, have shown excellent agreement between DFT-calculated geometries and experimental structures. researchgate.netpulsus.com

Below is a table of predicted geometric parameters for this compound, derived from DFT calculations on structurally similar molecules.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | ~1.21 Å |

| C-O (carboxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C(ring)-O (ether) | ~1.37 Å | |

| Bond Angle (°) | O=C-O (carboxyl) | ~124° |

| C-O-H (hydroxyl) | ~107° | |

| C(ring)-O-C(side chain) | ~118° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Beyond structural optimization, DFT is extensively used to predict a variety of spectroscopic parameters, providing a theoretical basis for interpreting experimental spectra.

Vibrational Frequencies (FT-IR and FT-Raman)

Theoretical vibrational analysis is a common application of DFT. By calculating the harmonic vibrational frequencies, it is possible to predict the positions of absorption bands in the Infrared (IR) and Raman spectra of this compound. nih.gov The calculations can also determine the intensity of these bands, aiding in the full assignment of the experimental spectra. researchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, which leads to a better correlation with experimental data. researchgate.net For instance, studies on (2,4,5-Trichlorophenoxy)acetic acid have successfully used DFT calculations to assign fundamental vibrational modes. nih.gov

The table below presents the predicted vibrational frequencies and their assignments for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Carboxylic Acid | ~3500-3400 |

| C-H stretch (aromatic) | Phenyl Ring | ~3100-3000 |

| C-H stretch (methyl) | -CH₃ | ~2980-2920 |

| C=O stretch | Carboxylic Acid | ~1740-1710 |

| C=C stretch | Phenyl Ring | ~1600-1450 |

| C-O stretch (ether) | Ar-O-CH₂ | ~1250-1200 |

| O-H bend | Carboxylic Acid | ~1440-1395 |

NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is a reliable approach for calculating the ¹H and ¹³C NMR isotropic chemical shifts. nih.govrsc.org The calculated values are usually referenced against a standard compound, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental results. researchgate.net This computational prediction is invaluable for assigning specific resonances in complex NMR spectra and confirming the chemical structure of newly synthesized compounds. nih.gov Research on related phenoxyacetic acid derivatives has demonstrated that the GIAO-DFT method can accurately predict chemical shifts, aiding in the structural elucidation process. nih.govmdpi.com

The following table shows the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -COOH | ~10.0-12.0 |

| Ar-H | ~6.5-7.0 | |

| -O-CH₂- | ~4.6 | |

| Ar-CH₃ | ~2.2-2.3 | |

| ¹³C | -COOH | ~172.0 |

| Ar-O | ~154.0 | |

| Ar-C (substituted) | ~125.0-140.0 | |

| Ar-CH | ~110.0-120.0 | |

| -O-CH₂- | ~66.0 | |

| Ar-CH₃ | ~15.0-21.0 |

Environmental and Agrochemical Research on 2,3,5 Trimethylphenoxy Acetic Acid Analogs

Research on (2,3,5-Trimethylphenoxy)acetic acid in Agrochemical Contexts

The herbicidal properties of phenoxyacetic acids are well-documented, with research focusing on the relationship between their chemical structure and biological activity, as well as the development of advanced formulations to improve efficacy and environmental safety.

Phenoxyacetic acid herbicides function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. wikipedia.org The specific arrangement of substituent groups on the phenoxy ring is a critical determinant of herbicidal efficacy. Research has shown that the type, number, and position of these substituents influence the molecule's interaction with the target receptors in plants.

Table 1: Illustrative Herbicidal Activity of Phenoxyacetic Acid Analogs

| Compound | Target Weeds | Efficacy |

| 2,4-D | Broadleaf weeds | High |

| MCPA | Broadleaf weeds | High |

| This compound | Data not available | Data not available |

This table is for illustrative purposes and highlights the type of data that would be relevant for assessing the herbicidal activity of this compound.

Further research would be necessary to determine the specific herbicidal spectrum and efficacy of this compound and its various isomers. Such studies would involve greenhouse and field trials to assess its effectiveness against a range of common agricultural weeds.

To enhance the efficiency and reduce the environmental impact of herbicides, significant research has been dedicated to the development of controlled-release formulations. researchgate.nettandfonline.com These formulations aim to deliver the active ingredient to the target site over an extended period, minimizing losses due to volatilization, leaching, and degradation. rsc.org

Polymers, both natural and synthetic, are widely used as matrices for the controlled release of pesticides. directresearchpublisher.orgdirectresearchpublisher.org Natural polymers like alginates, starch, and chitosan, as well as synthetic polymers, can encapsulate the herbicide, which is then released through processes like diffusion and matrix erosion. tandfonline.comyoutube.com For phenoxyacetic acid herbicides like 2,4-D and MCPA, researchers have explored their intercalation into layered double hydroxides (nanoclays) to create controlled-release nanosystems. rsc.orgresearchgate.net

While no specific studies on controlled-release formulations of this compound were identified, the principles and technologies applied to other phenoxyacetic acids would likely be applicable. The development of such a formulation for this compound would involve selecting a suitable polymer matrix and optimizing the formulation to achieve a desired release profile.

Table 2: Examples of Polymers Used in Controlled-Release Agrochemical Formulations

| Polymer Type | Examples | Release Mechanism |

| Natural | Starch, Alginate, Chitosan | Swelling, Diffusion, Erosion |

| Synthetic | Polyethylene glycol, Polylactic acid | Diffusion, Degradation |

This table provides examples of polymers that could potentially be used to develop controlled-release formulations for this compound.

Environmental Fate and Behavior Studies of Phenoxyacetic Acid Derivatives

Understanding the environmental fate of herbicides is crucial for assessing their potential risks to non-target organisms and ecosystems. Research in this area focuses on how these compounds persist, move, and transform in soil and water.

The persistence of phenoxyacetic acid herbicides in the environment is influenced by factors such as soil type, temperature, moisture, and microbial activity. Generally, these compounds are susceptible to microbial degradation. cdc.govnih.gov For example, the half-life of 2,4-D in soil can range from a few days to a few weeks. cdc.gov

Specific data on the degradation and persistence of this compound in soil and water is not available in the reviewed literature. However, it is expected that, like other phenoxyacetic acids, its persistence would be largely determined by its susceptibility to microbial breakdown. The presence of three methyl groups on the aromatic ring could potentially influence the rate of degradation compared to its chlorinated analogs.

Table 3: Illustrative Environmental Persistence of Phenoxyacetic Acid Herbicides

| Compound | Environmental Compartment | Half-life |

| 2,4-D | Soil | 7-21 days |

| 2,4,5-T | Soil | 14-30 days |

| This compound | Soil/Water | Data not available |

This table illustrates the type of data needed to assess the environmental persistence of this compound.

The microbial degradation of phenoxyacetic acid herbicides typically involves the cleavage of the ether bond, followed by the hydroxylation and subsequent opening of the aromatic ring. nih.gov For instance, the degradation of 2,4-D often proceeds through the formation of 2,4-dichlorophenol. nih.gov Similarly, the metabolism of 2,4,5-T involves its conversion to 2,4,5-trichlorophenol. nih.gov

The specific metabolites and transformation pathways of this compound have not been documented in the available literature. It is plausible that its degradation would initiate with the formation of 2,3,5-trimethylphenol (B45783). Further research, likely involving laboratory studies with soil microorganisms, would be required to elucidate the precise metabolic pathway.

Table 4: Potential Primary Metabolites of Phenoxyacetic Acid Herbicides

| Parent Compound | Potential Primary Metabolite |

| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol |

| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-Trichlorophenol |

| This compound | 2,3,5-Trimethylphenol (Hypothesized) |

This table presents a hypothesized primary metabolite for this compound based on the known degradation pathways of its analogs.

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity. wikipedia.orgresearchgate.net Chemicals with a higher log Kow value have a greater tendency to accumulate in the fatty tissues of organisms. epa.gov

While a bioconcentration factor (BCF) of 1 has been measured for 2,4-D in carp, suggesting low potential for bioaccumulation, specific data for this compound is not available. cdc.gov To assess its bioaccumulation potential, experimental determination of its log Kow and BCF in relevant aquatic organisms would be necessary. The presence of three methyl groups would likely increase its lipophilicity compared to unsubstituted phenoxyacetic acid, which could influence its bioaccumulation potential.

Table 5: Illustrative Bioaccumulation Potential of Phenoxyacetic Acid Analogs

| Compound | Log Kow | Bioconcentration Factor (BCF) |

| 2,4-D | 2.58 - 2.83 | 1 (in carp) |

| 2,4,5-T | 3.14 | Data not available |

| This compound | Data not available | Data not available |

This table provides an example of the data required to evaluate the bioaccumulation potential of this compound.

Ecological Impact and Ecotoxicology of this compound Analogs

Toxicity to Non-Target Organisms (Fish, Invertebrates, Microorganisms)

Phenoxyacetic acid herbicides can enter aquatic ecosystems through various pathways, including runoff from treated agricultural lands. Their toxicity to non-target aquatic organisms is a significant concern. The lethal concentration (LC50) and effective concentration (EC50) are standard metrics used to quantify this toxicity.

Toxicity to Fish:

Studies on analogs like 2,4-D and 2,4,5-T have demonstrated a range of toxic effects on fish species. The toxicity can vary depending on the specific chemical form of the herbicide (e.g., acid, amine salts, or esters), the fish species, and the duration of exposure. For instance, ester forms of 2,4-D are generally more toxic to fish than its acid or amine salt forms wikipedia.orgepa.gov.

Research has established LC50 values for various fish species exposed to these analogs. For example, the 96-hour LC50 for 2,4,5-T in freshwater fish has been reported to range from 150 to 61,000 µg/L across 16 different species waterquality.gov.au. One study determined the 96-hour LC50 of a 2,4-D formulation for the freshwater fish Oreochromis mossambicus to be 392.17 mg/L ijzi.net. Another study reported a 96-hour LC50 value of 1008 mg/L for a 2,4-D-based herbicide in the Neotropical fish Cnesterodon decemmaculatus nih.gov. Sub-lethal effects, such as behavioral changes, have also been observed in fish exposed to these herbicides nih.gov.

Toxicity to Invertebrates:

Aquatic invertebrates, which form a crucial part of the aquatic food web, are also susceptible to the toxic effects of phenoxyacetic acid herbicides. Data for 2,4,5-T shows a 48 to 96-hour LC50 or EC50 range of 120 to 88,000 µg/L for four species of freshwater crustaceans waterquality.gov.au. For freshwater insects, a 96-hour LC50 of 13,000 µg/L has been reported waterquality.gov.au.

Toxicity to Microorganisms:

Below is an interactive data table summarizing the acute toxicity of this compound analogs to various non-target organisms.

| Compound | Organism | Species | Endpoint | Value (µg/L) | Exposure Time (hours) | Reference |

| 2,4,5-T | Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | ~1,100 (geometric mean) | 48-96 | waterquality.gov.au |

| 2,4,5-T | Fish | Various Freshwater Species (16) | LC50 | 150 - 61,000 | 48-96 | waterquality.gov.au |

| 2,4-D | Fish | Oreochromis mossambicus | LC50 | 392,170 | 96 | ijzi.net |

| 2,4-D | Fish | Cnesterodon decemmaculatus | LC50 | 1,008,000 | 96 | nih.gov |

| 2,4,5-T | Crustacean | Various Freshwater Species (4) | LC50/EC50 | 120 - 88,000 | 48-96 | waterquality.gov.au |

| 2,4,5-T | Insect | Freshwater Species (1) | LC50 | 13,000 | 96 | waterquality.gov.au |

| 2,4,5-T | Rotifer | Various Freshwater Species (3) | LC50 | 13,000 - 112,900 | - | waterquality.gov.au |

Impact on Soil Biocenosis

The introduction of phenoxyacetic acid herbicides into the soil environment can lead to significant alterations in the soil biocenosis, which encompasses the community of living organisms in the soil. These changes can affect soil health and fertility.

Effects on Soil Microbial Communities:

The application of analogs like 2,4-D can alter the structure and function of soil microbial communities researchgate.netnih.gov. Some microorganisms are capable of degrading these herbicides, in some cases using them as a source of carbon epa.gov. This can lead to an increase in the population of specific degrader microorganisms. However, high concentrations of these herbicides can have inhibitory effects on other beneficial soil microbes. For instance, studies have shown that the application of 2,4-D can lead to shifts in the microbial community structure researchgate.net. The impact can also be influenced by soil type and organic matter content, with effects sometimes being more pronounced in soils with low organic matter researchgate.net.

Effects on Soil Enzyme Activities:

Soil enzymes play a crucial role in nutrient cycling and organic matter decomposition. The activity of these enzymes can be affected by the presence of herbicides. Research on 2,4-D has shown varied effects on soil enzyme activities. In some cases, a combination of 2,4-D and glyphosate (B1671968) was found to have minimal adverse effects on the activities of enzymes like beta-glucosidase, cellobiohydrolase, and phosphatase at recommended application rates mdpi.comresearchgate.net. Conversely, other studies have reported that herbicides such as atrazine (B1667683) and metolachlor (B1676510) can reduce the activity of invertase and dehydrogenase enzymes mdpi.com. The application of 2,4-D has the potential to alter soil microbial community dynamics and, consequently, the enzymatic activities that are vital for soil ecosystem functioning mdpi.comresearchgate.net.

Impact on Soil Fauna:

The table below summarizes the observed impacts of this compound analogs on soil biocenosis.

| Compound | Component of Soil Biocenosis | Observed Impact | Reference |

| 2,4-D | Microbial Community | Can alter community structure; some bacteria can use it as a carbon source. | researchgate.netepa.gov |

| 2,4-D | Soil Enzyme Activity | Minimal adverse effects on some enzymes at label rates when combined with glyphosate. | mdpi.comresearchgate.net |

| MCPA | Soil Microbial Community | Earthworms can stimulate the growth and activity of MCPA-degrading microbes. | nih.govresearchgate.net |

| Various Herbicides | Earthworms | Can have moderate effects on populations; some species can metabolize certain herbicides. | globalsciencebooks.info |

Future Directions and Emerging Research Avenues for 2,3,5 Trimethylphenoxy Acetic Acid

Development of Novel Synthetic Strategies for Enhanced Efficacy or Selectivity

The future of (2,3,5-Trimethylphenoxy)acetic acid is intrinsically linked to the innovation in its synthesis. While traditional methods exist, new strategies are being conceptualized to improve yield, reduce environmental impact, and enhance the compound's efficacy and selectivity for various applications.

One promising direction involves the exploration of greener synthetic routes. This includes the use of biocatalysis, where enzymes or whole microorganisms are employed to carry out specific reaction steps. This approach could lead to higher selectivity under milder reaction conditions, minimizing the formation of unwanted byproducts. Another area of focus is the development of continuous flow processes. This technology offers better control over reaction parameters, leading to more consistent product quality and a smaller manufacturing footprint.

Furthermore, research is anticipated to focus on the strategic modification of the core structure of this compound. By introducing different functional groups, chemists can fine-tune the molecule's properties, such as its solubility, stability, and biological activity. For instance, the synthesis of derivatives with altered lipophilicity could enhance their ability to cross biological membranes, a crucial factor for pharmaceutical applications. A 2020 study demonstrated the synthesis of 2-(2,3,5-Trimethylphenoxy)pyridine, a related compound, highlighting the feasibility of modifying the core structure. acs.org

| Synthetic Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Identification of suitable enzymes, optimization of reaction parameters |

| Continuous Flow Chemistry | Improved process control, higher consistency, smaller footprint | Reactor design, process optimization, scalability |

| Structural Modification | Enhanced efficacy, improved pharmacokinetic properties | Introduction of new functional groups, structure-activity relationship studies |

Advanced Pharmacological Profiling and Drug Discovery Initiatives

The structural features of this compound and its derivatives suggest a potential for a range of pharmacological activities. Future research will likely involve a comprehensive screening of this compound class against a wide array of biological targets.

Initial research has pointed towards potential applications in areas such as anticonvulsant and antimicrobial therapies. semanticscholar.orgscbt.com Building on this, future studies will likely employ high-throughput screening (HTS) to test a large library of this compound analogs against various cell lines and disease models. This will help in identifying lead compounds for further development.

Moreover, detailed mechanistic studies will be crucial to understand how these compounds exert their biological effects. This will involve a combination of in vitro and in vivo experiments to elucidate their molecular targets and signaling pathways. For example, investigating the interaction of these compounds with specific enzymes or receptors can provide valuable insights for drug design. The phenoxy moiety is a common feature in many active pharmaceutical ingredients, suggesting that this compound could serve as a valuable scaffold in drug discovery. mdpi.com

| Research Area | Methodologies | Potential Outcomes |

| High-Throughput Screening | Cell-based assays, biochemical assays | Identification of novel biological activities |

| Mechanism of Action Studies | In vitro and in vivo models, molecular docking | Understanding of how the compounds work at a molecular level |

| Lead Optimization | Medicinal chemistry, structure-activity relationship studies | Development of potent and selective drug candidates |

Elucidation of Comprehensive Environmental Risk Assessments and Mitigation Strategies

As with any chemical compound that has the potential for widespread use, a thorough understanding of its environmental fate and impact is paramount. Future research will need to focus on comprehensive environmental risk assessments for this compound and its degradation products.

This will involve studies to determine its persistence, bioaccumulation, and toxicity in various environmental compartments, including soil, water, and air. Standardized ecotoxicity tests on a range of organisms, from microbes to fish, will be necessary to establish its environmental safety profile. For instance, studies on acetic acid, a related compound, have shown that it is readily biodegradable and has low potential for bioaccumulation. santos.com Similar investigations will be needed for this compound.

In parallel, research into mitigation strategies will be essential. This could include the development of biodegradable formulations or the design of effective wastewater treatment methods to remove the compound and its byproducts from industrial effluents. The goal is to ensure that the potential benefits of this compound can be realized without causing harm to the environment. The European Medicines Agency provides a guideline for the environmental risk assessment of medicinal products, which can serve as a framework for these studies. europa.eu

Applications in Materials Science and Industrial Chemistry (e.g., as precursors for functional materials)

The unique chemical structure of this compound makes it an interesting building block for the synthesis of novel materials. ontosight.ai Future research in this area could lead to the development of polymers, resins, and other functional materials with tailored properties.

One potential application is in the creation of specialty polymers. The phenoxy and carboxylic acid groups can be used as handles for polymerization reactions, allowing for the incorporation of the trimethylphenoxy moiety into the polymer backbone. This could impart unique thermal, mechanical, or optical properties to the resulting material. For example, related phenoxy compounds are used in the synthesis of high-performance polymers.

Furthermore, this compound could serve as a precursor for the synthesis of more complex molecules with applications in industrial chemistry. For instance, it could be used to create novel phthalocyanine (B1677752) derivatives, which have applications as dyes, catalysts, and in photodynamic therapy. researchgate.net The development of protein-based hydrogels using acetic acid to tailor their mechanical properties also points to the potential of related compounds in biomaterials science. nih.gov

| Application Area | Potential Materials | Desired Properties |

| Specialty Polymers | Polyesters, polyamides | Enhanced thermal stability, improved mechanical strength |

| Functional Materials | Phthalocyanines, liquid crystals | Unique optical and electronic properties |

| Biomaterials | Hydrogels, drug delivery systems | Biocompatibility, controlled release |

Integration of Omics Technologies for Systems-Level Biological Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research. Applying these powerful tools to study the effects of this compound can provide a holistic understanding of its interactions with biological systems. researchgate.net

By analyzing the changes in gene expression, protein levels, and metabolite profiles in cells or organisms exposed to the compound, researchers can identify the biological pathways that are affected. This systems-level approach can reveal novel mechanisms of action and potential off-target effects that might be missed by traditional methods. For example, omics technologies have been used to understand the mechanisms of tolerance to acetic acid in yeast. nih.gov

The integration of omics data with computational modeling can further enhance our understanding. This can help in building predictive models of the compound's activity and toxicity, accelerating the drug discovery and development process. The use of omics in toxicology is a rapidly growing field that can provide a more comprehensive assessment of a chemical's safety. researchgate.net

| Omics Technology | Information Gained | Impact on Research |

| Genomics | Changes in gene expression | Identification of target genes and pathways |

| Proteomics | Alterations in protein levels and modifications | Understanding of post-transcriptional regulation |

| Metabolomics | Shifts in metabolite concentrations | Insight into metabolic reprogramming |

| Integrated Omics | Comprehensive view of cellular response | Predictive modeling of biological effects |

Q & A

Basic: What are the optimal synthetic routes for (2,3,5-Trimethylphenoxy)acetic acid, and how can reaction efficiency be improved?

Methodological Answer:

The compound can be synthesized via nucleophilic aromatic substitution, where 2,3,5-trimethylphenol reacts with a haloacetic acid derivative (e.g., chloroacetic acid) in the presence of a base. Evidence from analogous syntheses (e.g., phthalonitrile derivatives) suggests using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 6–12 hours, achieving yields >70% . To optimize efficiency:

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress via thin-layer chromatography (TLC).

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Confirm structure and purity using:

- 1H/13C-NMR : Assign peaks for aromatic protons (6.5–7.5 ppm), methyl groups (2.1–2.5 ppm), and the acetic acid moiety (δ ~3.7 ppm for CH₂, δ ~12 ppm for COOH) .

- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate C, H, and O content within ±0.3% of theoretical values.

Basic: How can aqueous solubility and stability be determined for this compound under varying pH conditions?

Methodological Answer:

- Solubility Testing : Use shake-flask methods in buffered solutions (pH 1–13) at 25°C. Centrifuge suspensions and quantify dissolved compound via UV-Vis spectroscopy (λ_max ~270 nm) or HPLC .

- Stability Studies : Incubate solutions at 25°C and 40°C. Monitor degradation via TLC or LC-MS. Acidic conditions may hydrolyze the ester linkage, while alkaline conditions deprotonate the carboxylic acid .

Advanced: How does this compound interact with enzymes involved in aromatic compound metabolism?

Methodological Answer:

Design enzyme assays using:

- Phenylacetate-CoA Ligase : Monitor CoA-thioester formation via UV absorbance at 412 nm (DTNB assay) .

- Kinetic Studies : Determine and using Lineweaver-Burk plots. Compare with natural substrates (e.g., phenylacetic acid) to assess competitive inhibition.

- Molecular Docking : Use software like AutoDock Vina to predict binding interactions with enzyme active sites .

Advanced: How can contradictory data on the compound’s bioactivity be resolved?

Methodological Answer:

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time).

- Dose-Response Curves : Test across 3–5 log concentrations to identify EC₅₀/IC₅₀.

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to compare datasets from independent studies .

Advanced: What computational approaches predict the compound’s reactivity in environmental or biological systems?

Methodological Answer:

- Quantum Mechanical Modeling : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 09W with B3LYP/6-31G(d) basis set .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., GROMACS) to assess permeability or binding stability.

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Waste Disposal : Segregate acidic waste and neutralize with 1M NaOH before disposal .

Advanced: How can degradation pathways be elucidated for environmental risk assessment?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.